molecular formula C12H12N6OS B2599695 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903435-58-4

1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2599695
CAS No.: 1903435-58-4
M. Wt: 288.33
InChI Key: XGYUYZISUYSEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group at position 6 and a methylurea moiety at position 2. This scaffold is structurally optimized for interactions with kinase targets, particularly MET kinase, due to the triazolopyridazine ring’s ability to occupy hydrophobic pockets and the urea group’s role in hydrogen bonding . The thiophene substituent may enhance solubility and π-π stacking compared to bulkier aromatic groups, though its metabolic stability remains under investigation .

Properties

IUPAC Name

1-methyl-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-13-12(19)14-6-11-16-15-10-3-2-9(17-18(10)11)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYUYZISUYSEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolo[4,3-b]pyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Methylation and Urea Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo[4,3-b]pyridazine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazolo[4,3-b]pyridazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of urea have shown cytotoxic effects against various cancer cell lines. A study demonstrated that specific modifications in the urea structure led to enhanced anticancer activity, with one derivative showing an IC50 value of 16.23 μM against U937 cells, comparable to the standard drug etoposide (IC50: 17.94 μM) .

Antioxidant Properties

Compounds containing thiophene and triazole rings are noted for their antioxidant capabilities. These properties are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that related compounds significantly reduce reactive oxygen species (ROS) levels, indicating effective antioxidant activity .

Enzyme Inhibition

The structural characteristics of this compound suggest potential interactions with various enzymes involved in metabolic pathways critical for cell survival and proliferation. Triazole derivatives have been reported to inhibit key enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in cancer biology .

Study on Anticancer Properties

A notable study assessed the anticancer effects of urea derivatives on human melanoma cell lines. The results highlighted that specific structural modifications significantly enhanced the anticancer efficacy of these compounds. For example, a derivative similar to 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea exhibited promising results against various cancer cell lines .

Assessment of Antioxidant Activity

Another investigation focused on the antioxidant properties of thiophene-containing ureas. The study revealed substantial reductions in ROS levels in treated cells compared to controls, demonstrating the compound's potential as an antioxidant agent .

Mechanism of Action

The exact mechanism of action for 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: The compound’s structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity.

    Modulating Pathways: It may interact with specific molecular pathways, altering cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below compares key structural and pharmacological features of 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea with related compounds:

Compound Name / ID Core Structure Key Substituents Biological Target Potency (IC₅₀) Selectivity vs. Kinases Metabolic Stability References
1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea [1,2,4]Triazolo[4,3-b]pyridazine 6-Thiophen-3-yl, 3-(methylurea) MET kinase Not reported Moderate Moderate (thiophene)
SAR125844 [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-Fluorophenyl), benzothiazole-sulfanyl, morpholine-linked urea MET kinase 3 nM High (>100x vs. others) High (fluorophenyl)
PF-4254644 [1,2,4]Triazolo[4,3-b]pyridazine 6-(1-Methyl-1H-pyrazol-4-yl), (S)-1-quinoline-ethyl c-Met kinase 0.5 nM Exceptional High (pyrazole)
BD316105 [1,2,4]Triazolo[4,3-b]pyridazine 6-(1-Methylpyrazole), thioquinoline Undisclosed Not reported Not reported Moderate
Vebreltinib [1,2,4]Triazolo[4,3-b]pyridazine 6-Cyclopropyl-pyrazole, difluoro(indazolyl)methyl MET kinase Sub-nM High High (fluorine)
Compound 15a Pyridine Urea-linked 4-methoxyphenyl, triazole Anticancer 8.2 µM Low Poor

Pharmacological and Functional Insights

  • Potency and Selectivity: SAR125844 and PF-4254644 exhibit superior MET inhibition (IC₅₀ < 5 nM) compared to the target compound, likely due to fluorophenyl (SAR125844) and pyrazole (PF-4254644) groups enhancing hydrophobic interactions in the kinase ATP-binding pocket . Vebreltinib’s cyclopropyl-pyrazole and fluorine-rich substituents contribute to sub-nM potency and high metabolic stability, highlighting the advantage of fluorinated groups .
  • Metabolic Stability :

    • Compounds with fluorinated (SAR125844, vebreltinib) or pyrazole (PF-4254644) substituents show enhanced resistance to cytochrome P450-mediated metabolism compared to the thiophene-containing target compound .
    • The methylurea group in the target compound may improve solubility but could be susceptible to hydrolysis, unlike morpholine-linked urea (SAR125844) or trifluoromethyl groups (), which stabilize against enzymatic degradation .
  • Biological Activity :

    • The pyridine-based Compound 15a (IC₅₀ = 8.2 µM) demonstrates significantly lower potency than triazolopyridazine derivatives, underscoring the importance of the triazolopyridazine core for kinase targeting .

Biological Activity

1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions including cyclization and functionalization of the urea moiety. The structure includes a thiophene ring and a triazole-pyridazine fragment, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazolo-pyridazine derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds range from 1.06 to 2.73 μM, indicating potent activity against these cell lines .

The mechanism by which 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, certain related compounds have been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis . The ability to induce apoptosis in cancer cells has also been observed.

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Urea derivatives in general have been reported to possess antibacterial and antifungal properties. For instance, studies on structurally similar compounds have demonstrated their effectiveness against bacterial infections and other microbial pathogens .

Study 1: Anticancer Evaluation

A recent evaluation involved testing the cytotoxicity of similar triazolo-pyridazine derivatives against several cancer cell lines. The results indicated that compounds with modifications at the urea moiety significantly enhanced antiproliferative activity. Notably, compound 12e exhibited IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of related thiourea derivatives. These compounds were evaluated for their minimal inhibitory concentrations (MICs) against various bacterial strains. Results indicated that certain derivatives displayed MIC values as low as 50 μg/mL against tested organisms .

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Table 2: Antimicrobial Activity of Urea Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli50
Compound BS. aureus75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.